molecular formula C15H16ClNO2 B7774511 2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7774511
M. Wt: 277.74 g/mol
InChI Key: BJLPOPUHHSFHDD-UHFFFAOYSA-N
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Description

Compound “2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions vary depending on the desired purity and yield of the final product.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize compound “this compound” under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is unique in its structure and properties compared to similar compounds. Its specific functional groups and molecular configuration contribute to its distinct reactivity and applications. While similar compounds may share some properties, “this compound” stands out due to its unique combination of characteristics.

Properties

IUPAC Name

2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPOPUHHSFHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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